molecular formula C17H21FN4O3S B2958818 N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide CAS No. 1169999-12-5

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide

Cat. No.: B2958818
CAS No.: 1169999-12-5
M. Wt: 380.44
InChI Key: KTNLADKMWDUOJV-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a synthetic chemical compound of high interest in medicinal chemistry and drug discovery research. This molecule features a piperidine-3-carboxamide core, a structure prevalent in pharmacologically active compounds, which is further substituted with a 1,3-dimethyl-1H-pyrazol-5-yl group and a (4-fluorophenyl)sulfonyl (sulfonamide) group. The presence of these moieties suggests potential for this compound to serve as a key intermediate or a target-specific scaffold in high-throughput screening libraries. Researchers may investigate its application as a potential inhibitor of protein-protein interactions or specific enzymatic targets, given that sulfonamide-containing compounds are known to exhibit a wide range of biological activities . Its exact mechanism of action and primary research applications are areas for ongoing investigation, making it a valuable tool for probe development and biological pathway analysis in areas such as oncology, immunology, and neurodegenerative diseases. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-12-10-16(21(2)20-12)19-17(23)13-4-3-9-22(11-13)26(24,25)15-7-5-14(18)6-8-15/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNLADKMWDUOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a compound of significant interest due to its diverse biological activities. The pyrazole ring and piperidine moiety contribute to its pharmacological potential, making it a candidate for various therapeutic applications.

Chemical Structure

The compound features a pyrazole ring substituted with a dimethyl group and a piperidine ring with a sulfonamide linkage. The presence of the fluorophenyl group enhances its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole exhibit potent antimicrobial properties. For instance, compounds structurally related to the target compound have shown Minimum Inhibitory Concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound could possess similar or enhanced antimicrobial activity.

Anti-inflammatory Properties

Pyrazole derivatives are well-known for their anti-inflammatory effects. A series of studies have indicated that modifications in the pyrazole structure can lead to significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antioxidant Activity

Molecular docking studies suggest that the compound may exhibit antioxidant properties, which are crucial for mitigating oxidative stress-related diseases . The docking results indicate favorable interactions with targets involved in oxidative stress pathways.

In Vitro Studies

In vitro evaluations have highlighted the effectiveness of related pyrazole compounds in inhibiting biofilm formation and bacterial growth. For example, one study reported significant antibacterial activity against several strains, emphasizing the importance of structural modifications in enhancing efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazole derivatives indicates that specific substitutions on the pyrazole and piperidine rings can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like fluorine has been associated with increased potency against microbial strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL against pathogens
Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6
AntioxidantFavorable docking results indicating antioxidant potential

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Table 1: Key Structural Features of Analogs vs. Target Compound
Compound Name/ID Core Structure Sulfonyl Group Aryl Substituent Additional Features Reference
Target Compound Piperidine-3-carboxamide 4-Fluorophenyl sulfonyl 1,3-dimethylpyrazole None -
1-((4-chlorophenyl)sulfonyl)-N-(naphthalen-1-yl)piperidine-3-carboxamide (CAS 331712-04-0) Piperidine-3-carboxamide 4-Chlorophenyl sulfonyl Naphthyl Chlorine substitution
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6j) Piperazine 4-Sulfamoylaminophenyl Bis(4-fluorophenyl) Sulfamoyl group
N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) Piperazine Benzenesulfonamide Bis(4-fluorophenyl) Oxoethyl linker, sulfamoylamino group
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide None 4-Fluorophenyl Thiadiazole substituent, oxo group
Key Observations:
  • Core Structure : The target compound’s piperidine core distinguishes it from pyrrolidine-based analogs (e.g., ), which have smaller five-membered rings. Piperidine rings often confer greater conformational flexibility and metabolic stability compared to pyrrolidine .
  • Sulfonyl Groups : Unlike analogs with sulfamoyl (e.g., 6j) or benzenesulfonamide groups (e.g., 6l), the target’s 4-fluorophenyl sulfonyl group may enhance lipophilicity and membrane permeability due to fluorine’s electronegativity .
  • Aryl Substituents : The 1,3-dimethylpyrazole moiety is unique; analogs like 6j and 6l use bulkier bis(4-fluorophenyl) groups, which might hinder binding in sterically restricted environments .
Characterization:
  • Structural confirmation for analogs relied on NMR (1H, 13C, 19F) and mass spectrometry. The target’s 19F NMR would confirm the fluorophenyl group, while MS would validate its molecular ion peak (expected ~450–500 Da) .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide?

A multi-step synthesis is typically employed, starting with the preparation of the pyrazole and piperidine moieties. Key steps include:

  • Condensation reactions to link the 1,3-dimethylpyrazole group to the piperidine-carboxamide scaffold.
  • Sulfonylation of the piperidine ring using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .
  • Purification via column chromatography and characterization by NMR and high-resolution mass spectrometry (HRMS).
  • Critical parameters : Solvent choice (e.g., DMF for polar intermediates), stoichiometric control of sulfonylating agents, and reaction temperature (room temperature to 80°C) to avoid side reactions .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation. For example, a triclinic crystal system (space group P1) with unit cell parameters a=8.5 Å, b=9.8 Å, c=10.4 Å has been reported for analogous fluorophenyl-pyrazole derivatives .
  • Refinement : Employ SHELXL for small-molecule refinement, with R-factor thresholds ≤0.06 for high confidence .
  • Validation : Use PLATON or CCDC tools to check for missed symmetry, twinning, or disorder .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step in this compound’s synthesis?

Yield optimization requires systematic parameter tuning:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to piperidine precursor to minimize unreacted starting material.
  • Reaction monitoring : Track progress via TLC or LC-MS to terminate the reaction at peak conversion (~6–8 hours).

Q. What analytical strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or anomalous thermal parameters?

  • Disorder modeling : Split occupancy refinement in SHELXL for overlapping atoms, guided by Fourier difference maps .
  • Thermal ellipsoid analysis : Identify outliers using ADPs (anisotropic displacement parameters); apply constraints if thermal motion exceeds 0.5 Ų .
  • Twinned data : Use the TwinRotMat tool in PLATON to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. How can molecular docking studies inform the biological activity profile of this compound?

  • Target selection : Prioritize receptors with sulfonamide-binding pockets (e.g., carbonic anhydrases, kinase domains).
  • Docking workflow :
    • Prepare the ligand (protonation states, tautomers) using OpenBabel.
    • Generate a grid box around the active site (AutoDock Vina).
    • Validate docking poses with MD simulations (AMBER/NAMD) to assess binding stability .
  • Activity correlation : Compare docking scores (e.g., binding energy ≤−8 kcal/mol) with in vitro IC₅₀ values for lead optimization.

Q. What strategies address discrepancies between computational predictions and experimental bioassay results?

  • False positives : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Solubility limitations : Measure kinetic solubility in PBS (pH 7.4) and adjust formulation (e.g., PEG-400 co-solvent) .
  • Metabolic interference : Perform CYP450 inhibition assays to rule out off-target effects .

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